Cas no 51421-16-0 ([(3-fluorophenyl)methyl]hydrazine)
![[(3-fluorophenyl)methyl]hydrazine structure](https://ja.kuujia.com/scimg/cas/51421-16-0x500.png)
[(3-fluorophenyl)methyl]hydrazine 化学的及び物理的性質
名前と識別子
-
- (3-Fluorobenzyl)hydrazine
- (3-Fluoro-benzyl)-hydrazine
- 3-Fluorobenzylhydrazine
- (3-Fluorobenzyl)-hydrazine
- [(3-fluorophenyl)methyl]hydrazine
- AG-F-73969
- AGN-PC-015XDT
- F2135-1031
- 51421-16-0
- DTXSID80588356
- AKOS000134452
- PB22082
- SCHEMBL8221821
- FT-0684632
- J-512547
- EN300-41017
- CS-0053728
- AS-77589
- AM20040602
- SAVAJKHGIQLPDD-UHFFFAOYSA-N
- A828581
- (3-fluorophenyl)methylhydrazine
-
- MDL: MFCD07785902
- インチ: InChI=1S/C7H9FN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2
- InChIKey: SAVAJKHGIQLPDD-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)F)CNN
計算された属性
- せいみつぶんしりょう: 140.07507
- どういたいしつりょう: 140.07497646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.145
- ふってん: 262.281 °C at 760 mmHg
- フラッシュポイント: 112.424 °C
- PSA: 38.05
[(3-fluorophenyl)methyl]hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00195-50G |
[(3-fluorophenyl)methyl]hydrazine |
51421-16-0 | 95% | 50g |
¥ 14,401.00 | 2023-04-13 | |
Enamine | EN300-41017-0.25g |
[(3-fluorophenyl)methyl]hydrazine |
51421-16-0 | 0.25g |
$49.0 | 2023-02-10 | ||
Enamine | EN300-41017-1.0g |
[(3-fluorophenyl)methyl]hydrazine |
51421-16-0 | 1.0g |
$99.0 | 2023-02-10 | ||
Enamine | EN300-41017-0.05g |
[(3-fluorophenyl)methyl]hydrazine |
51421-16-0 | 0.05g |
$23.0 | 2023-02-10 | ||
Alichem | A250001460-25g |
(3-Fluorobenzyl)hydrazine |
51421-16-0 | 95% | 25g |
$1725.25 | 2023-09-01 | |
Alichem | A250001460-5g |
(3-Fluorobenzyl)hydrazine |
51421-16-0 | 95% | 5g |
$591.48 | 2023-09-01 | |
Enamine | EN300-41017-5.0g |
[(3-fluorophenyl)methyl]hydrazine |
51421-16-0 | 5.0g |
$352.0 | 2023-02-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00195-01-10 G |
[(3-fluorophenyl)methyl]hydrazine |
51421-16-0 | 97% | 10g |
¥ 2,079.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00195-01-50 G |
[(3-fluorophenyl)methyl]hydrazine |
51421-16-0 | 97% | 50g |
¥ 7,359.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00195-01-1 G |
[(3-fluorophenyl)methyl]hydrazine |
51421-16-0 | 97% | 1g |
¥ 415.00 | 2021-05-07 |
[(3-fluorophenyl)methyl]hydrazine 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
[(3-fluorophenyl)methyl]hydrazineに関する追加情報
Introduction to [(3-fluorophenyl)methyl]hydrazine (CAS No. 51421-16-0)
[(3-fluorophenyl)methyl]hydrazine, with the chemical identifier CAS No. 51421-16-0, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its 3-fluorophenyl and methylhydrazine moieties, has garnered considerable attention due to its versatile applications in drug development and chemical research.
The molecular structure of [(3-fluorophenyl)methyl]hydrazine consists of a benzene ring substituted with a fluorine atom at the third position, linked to a methyl group that is further connected to a hydrazine moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the fluorine atom enhances the compound's reactivity and electronic characteristics, which are crucial for designing novel pharmaceuticals with improved efficacy and selectivity.
In recent years, [(3-fluorophenyl)methyl]hydrazine has been extensively studied for its potential in the synthesis of bioactive molecules. One of the most notable applications is in the development of antitumor agents. The combination of the methylhydrazine and 3-fluorophenyl groups allows for the creation of complex heterocyclic structures that exhibit significant cytotoxic effects against various cancer cell lines. Recent studies have demonstrated that derivatives of this compound can selectively inhibit key enzymes involved in tumor proliferation, making them promising candidates for further clinical investigation.
The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of a fluorine atom into aromatic rings can modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. [(3-fluorophenyl)methyl]hydrazine exemplifies this trend, as it serves as a building block for synthesizing fluorinated hydrazines that exhibit enhanced pharmacological profiles. For instance, researchers have utilized this compound to develop novel antiviral agents, where the fluorine atom plays a critical role in improving drug resistance and bioavailability.
Another area where [(3-fluorophenyl)methyl]hydrazine has shown promise is in the synthesis of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders. Preliminary research indicates that derivatives of this compound may have neuroprotective properties, potentially useful in conditions such as Alzheimer's disease and Parkinson's disease. The hydrazine moiety is particularly interesting, as it can participate in redox reactions that are relevant to neuronal function.
The synthetic utility of [(3-fluorophenyl)methyl]hydrazine extends beyond pharmaceutical applications. It is widely used as a reagent in organic synthesis for constructing complex molecular frameworks. The compound's reactivity allows for the formation of C-N bonds with various electrophiles, facilitating the creation of heterocyclic compounds that are prevalent in many biologically active molecules. Its versatility makes it a staple in synthetic laboratories focused on developing new drugs and materials.
In conclusion, [(3-fluorophenyl)methyl]hydrazine (CAS No. 51421-16-0) is a multifaceted compound with significant implications in pharmaceutical research and organic synthesis. Its unique structural features, particularly the presence of a 3-fluorophenyl group and a methylhydrazine moiety, enable its use in diverse applications ranging from antitumor agents to CNS drugs. As research continues to uncover new therapeutic possibilities, compounds like [(3-fluorophenyl)methyl]hydrazine will undoubtedly remain at the forefront of medicinal chemistry innovation.
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